molecular formula C16H13BrN2O2 B6153918 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole CAS No. 731826-97-4

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole

Cat. No.: B6153918
CAS No.: 731826-97-4
M. Wt: 345.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole (CAS: 731826-97-4; Molecular Formula: C₁₆H₁₃BrN₂O₂) is a synthetically valuable indole derivative primarily utilized as a key intermediate in organic synthesis and medicinal chemistry research. This compound serves as a classic Michael addition adduct, formed through the efficient coupling of indole with trans-β-nitrostyrene derivatives, a reaction effectively catalyzed by hydrogen bond donor catalysts like Feist's acid . Its structural framework, featuring both indole and bromophenyl motifs connected via a nitroethyl linker, makes it a versatile scaffold for constructing more complex molecules and for investigating structure-activity relationships. The primary research value of this compound lies in its role as a model substrate for developing and optimizing synthetic methodologies, particularly atom-economical and eco-friendly carbon-carbon bond-forming reactions . Furthermore, indole derivatives bearing this structural motif are frequently examined for in vitro biological activity. Preliminary research on analogous nitroethylindole compounds has shown promise in antimicrobial screening, indicating its potential as a starting point for the development of new pharmacologically active agents . The nitro group on the side chain offers a versatile synthetic handle for further functionalization, potentially allowing conversion to other valuable functional groups such as nitriles, which are pivotal in medicinal chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-7-5-11(6-8-12)15(10-19(20)21)14-9-18-16-4-2-1-3-13(14)16/h1-9,15,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEZFUUESLEDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257095
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731826-97-4
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731826-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[1-(4-Bromophenyl)-2-nitroethyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Indole Derivatives in Contemporary Research

The versatility of the indole (B1671886) core allows for chemical modification at multiple positions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. researchgate.netchula.ac.th This has made indole-containing compounds a major focus of contemporary research and drug discovery. chula.ac.th Indole derivatives are at the heart of numerous therapeutic agents and are investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents. researchgate.net

The significance of this scaffold is underscored by its presence in a multitude of clinically important drugs. For instance, vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine (B1199706) are potent anticancer agents, while the triptan class of drugs, used for treating migraines, are based on the structure of the neurotransmitter serotonin, a native indole. The research landscape is continually expanding as chemists design and synthesize novel indole derivatives, exploring their potential to address pressing healthcare challenges, including drug-resistant cancers and infectious diseases. nih.gov The ability of the indole framework to mimic peptide structures and participate in various non-covalent interactions (such as hydrogen bonding and π-π stacking) allows these derivatives to bind effectively to enzymes and receptors, making them prime candidates for the development of new therapeutic agents. researchgate.netchula.ac.th

Overview of the 3 1 4 Bromophenyl 2 Nitroethyl 1h Indole Compound Within the Indole Chemical Space

Within the extensive family of indole (B1671886) derivatives is the specific compound 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole . This molecule features the characteristic 1H-indole core, which is substituted at the highly reactive C3-position. The substituent consists of a two-carbon ethyl chain which is further functionalized with a nitro group (-NO2) at the C2 position and a 4-bromophenyl group at the C1 position.

This compound belongs to the class of 3-substituted indoles, which are commonly synthesized via the Michael addition of indole to an activated alkene. In this case, the likely synthetic precursor is a substituted β-nitrostyrene, (E)-1-bromo-4-(2-nitrovinyl)benzene. Research on analogous compounds indicates that such 3-(1-aryl-2-nitroethyl)-1H-indole derivatives are often formed as stable intermediates or sometimes as inert byproducts in more complex cascade reactions aimed at producing other heterocyclic systems. nih.gov

While specific research focusing exclusively on this compound is not extensively documented in the scientific literature, its structural components—the indole nucleus, the nitroalkane function, and the bromophenyl group—are all well-established pharmacophores. The nitro group, in particular, is a key feature in many biologically active molecules known for a wide spectrum of activities, including antimicrobial effects. mdpi.com The 4-bromophenyl moiety is also a common substituent in medicinal chemistry, often used to modulate a compound's metabolic stability and binding affinity. nih.govresearchgate.net

The table below outlines the calculated physicochemical properties for this compound.

PropertyValue
Molecular FormulaC₁₆H₁₃BrN₂O₂
Molecular Weight345.19 g/mol
XLogP34.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Exact Mass344.01604 Da
Topological Polar Surface Area66.6 Ų

Note: Data is computationally generated.

To provide a context for its physical and chemical properties, the following table presents experimental data for structurally similar compounds where the bromo-substituent is replaced by other groups on the phenyl ring. These analogues were synthesized as part of a study on the conversion of 3-(2-nitroethyl)-1H-indoles into other chemical entities. nih.gov

Compound NameYield (%)Melting Point (°C)
3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole84%145.6–147.1
3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole91%145.0–147.1
3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indole85%145.0–147.1
3-[1-(2-methoxyphenyl)-2-nitroethyl]-2-methyl-1H-indole84%145.3–146.7

Source: Adapted from experimental data on related compounds. nih.gov

Given its structure, this compound represents a synthetically accessible molecule that sits (B43327) at the intersection of several important chemical classes. It holds potential as a building block for further chemical synthesis or as a candidate for biological screening in drug discovery programs, leveraging the well-documented activities of the indole, nitro, and bromophenyl motifs.

An in-depth analysis of the synthetic methodologies for this compound reveals a focus on the strategic formation of a carbon-carbon bond at the C-3 position of the indole nucleus. The primary routes involve the reaction of indole with a suitable electrophilic partner, typically a derivative of β-nitrostyrene, through mechanisms such as Michael addition and Friedel-Crafts alkylation. These reactions are often facilitated by various catalytic systems to enhance yield, selectivity, and, in some cases, enantioselectivity.

Chemical Reactivity and Subsequent Transformations of 3 1 4 Bromophenyl 2 Nitroethyl 1h Indole and Its Precursors/derivatives

Reactions of the Nitroethyl Moiety

The nitroethyl group is a versatile functional handle that can undergo several important transformations, most notably reduction of the nitro group and complex rearrangements.

The reduction of the nitro group in aliphatic and aromatic compounds is a well-established transformation in organic chemistry. wikipedia.org For nitro-indole derivatives, catalytic hydrogenation is a common and effective method. For instance, the reduction of 5-nitroindole (B16589) derivatives to the corresponding 5-aminoindoles has been successfully achieved using 10% Palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. nih.gov This method is generally clean and proceeds under mild conditions.

Aliphatic nitro compounds can be reduced to their corresponding amines using various reagents, including catalytic hydrogenation with platinum(IV) oxide or Raney nickel, or by using iron metal in refluxing acetic acid. wikipedia.org The reduction can also be controlled to yield intermediate products such as hydroxylamines, by using reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. wikipedia.org Furthermore, conversion to oximes is possible with metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org

Table 1: Selected Reagents for the Reduction of Nitro Groups

ProductReagent(s)
AmineCatalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni), Fe/CH₃COOH
HydroxylamineDiborane, Zn/NH₄Cl
OximeSnCl₂, CrCl₂

Recent studies have revealed that 3-(2-nitroethyl)-1H-indoles, which can be formed as byproducts in the [4+1]-spirocyclization of nitroalkenes with indoles, are not inert but can be transformed into valuable 2-(1H-indol-2-yl)acetonitriles. nih.govmdpi.comresearchgate.netnih.gov This transformation is a notable example of a cascade reaction involving rearrangement.

The process is initiated by the activation of the 3-(2-nitroethyl)-1H-indole towards spirocyclization. mdpi.com This leads to the formation of a spiroheterocycle, which then undergoes a diastereoselective rearrangement to yield the corresponding nitrile. nih.govmdpi.com This rearrangement involves a 1,2-alkyl shift. nih.gov This cascade transformation provides an efficient pathway to convert what was previously considered an unwanted byproduct into a synthetically useful product. nih.govresearchgate.netnih.gov

Reactions Involving the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring is a nucleophilic center and can readily participate in alkylation and acylation reactions, providing a straightforward method for the introduction of various substituents at the N1 position.

N-alkylation and N-acylation of indoles are fundamental methods for the synthesis of 1-substituted indole derivatives. researchgate.net The indole nitrogen possesses a slightly acidic proton and can be deprotonated by a suitable base to generate a nucleophilic anion, which then reacts with an alkylating or acylating agent. researchgate.net

The chemoselectivity between N- and C-alkylation or acylation can be a challenge in indole chemistry. beilstein-journals.org However, by carefully choosing the reaction conditions, selective N-functionalization can be achieved. For instance, N-acylation of indoles can be performed using thioesters as a stable acyl source in the presence of a base like cesium carbonate. beilstein-journals.org This method has been shown to be highly chemoselective for N-acylation. A plausible mechanism involves the base-promoted deprotonation of the indole to form an indolide anion, which then undergoes nucleophilic substitution with the thioester. beilstein-journals.org

Table 2: Example of N-Acylation of an Indole Derivative

Indole DerivativeAcylating AgentBaseProduct
3-methyl-1H-indoleS-methyl butanethioateCs₂CO₃1-(3-methyl-1H-indol-1-yl)butan-1-one

Enantioselective N-alkylation of indoles has also been achieved using palladium catalysis with chiral ligands, affording N-alkylated indoles in high yields and enantioselectivities. mdpi.com

Electrophilic and Nucleophilic Substitution at Indole Ring Positions (C2, C3)

The indole ring is an electron-rich heterocycle and is highly susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack is the C3 position. researchgate.netbhu.ac.in However, in 3-substituted indoles such as 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole, the C3 position is already occupied. In such cases, electrophilic substitution typically occurs at the C2 position. bhu.ac.inquimicaorganica.orgrsc.org

The mechanism for electrophilic substitution at C2 in a 3-substituted indole is thought to involve the initial attack of the electrophile at the C3 position to form a 3,3-disubstituted indolenine intermediate. rsc.org This intermediate then undergoes a rearrangement, where one of the substituents at C3 migrates to the C2 position, leading to the 2,3-disubstituted indole. quimicaorganica.orgrsc.org

Nucleophilic substitution reactions at the C3 position of indoles are also possible, particularly when a good leaving group is present at this position. researchgate.net

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through various derivatization strategies targeting its different functional groups. These strategies are crucial for creating analogues with potentially altered biological activities or for preparing derivatives suitable for specific analytical purposes. nih.govnih.gov

The bromine atom on the phenyl ring offers a site for cross-coupling reactions, such as the Suzuki coupling. This reaction allows for the introduction of a wide range of aryl or vinyl groups, significantly diversifying the structure.

The indole moiety itself can be a template for further functionalization. As mentioned, the N1 position can be alkylated or acylated. The C2 position is also available for electrophilic substitution. Furthermore, the nitro group can be reduced to an amine, which can then be further derivatized through reactions such as acylation, alkylation, or conversion to other nitrogen-containing functional groups. These transformations allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole, both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information about its distinct chemical environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

In ¹H NMR spectroscopy of analogous compounds, the proton signals are observed at characteristic chemical shifts (δ) that are influenced by their electronic environment. For this compound, the spectrum would be expected to display distinct signals for the protons of the indole (B1671886) ring, the 4-bromophenyl group, and the ethyl bridge connecting them.

The indole NH proton typically appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm. The aromatic protons of the indole ring generally resonate between 7.0 and 8.0 ppm, exhibiting characteristic coupling patterns. For instance, the proton at the C2 position of the indole ring would likely appear as a singlet or a narrow multiplet.

The protons of the 4-bromophenyl group are expected to show a classic AA'BB' system, appearing as two doublets in the aromatic region, typically between 7.0 and 7.5 ppm. The protons on the ethyl bridge are diastereotopic and would likely appear as complex multiplets. The methine proton (CH adjacent to the aromatic rings) would be coupled to the two methylene (B1212753) protons (CH2 adjacent to the nitro group), which would in turn be coupled to the methine proton. These protons would likely resonate in the range of 5.0 to 5.5 ppm for the methine proton and 4.8 to 5.3 ppm for the methylene protons, with the electron-withdrawing nitro group causing a downfield shift.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole NH > 8.0 Broad Singlet -
Indole Aromatic CH 7.0 - 8.0 Multiplets -
4-Bromophenyl CH 7.0 - 7.5 Doublets ~8.0
CH-Ar 5.0 - 5.5 Multiplet -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, the spectrum would show signals for the eight carbons of the indole ring, the six carbons of the 4-bromophenyl ring, and the two carbons of the ethyl bridge.

The carbons of the indole ring typically appear in the range of 100 to 140 ppm. The carbon atom attached to the bromine in the 4-bromophenyl ring would be found at a lower field (around 120-125 ppm) due to the halogen's electronegativity. The other aromatic carbons of this ring would resonate between 128 and 132 ppm. The benzylic carbon of the ethyl bridge would appear around 40 ppm, while the carbon bearing the nitro group would be shifted further downfield to approximately 78-80 ppm due to the strong electron-withdrawing nature of the nitro group. mdpi.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Environment Expected Chemical Shift (δ, ppm)
Indole Aromatic C 100 - 140
4-Bromophenyl C-Br 120 - 125
4-Bromophenyl Aromatic C 128 - 132
CH-Ar ~40

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

A prominent feature would be the N-H stretching vibration of the indole ring, typically observed as a sharp peak around 3400 cm⁻¹. The aromatic C-H stretching vibrations of both the indole and 4-bromophenyl rings would appear in the region of 3100-3000 cm⁻¹. The most indicative signals for the nitro group are the asymmetric and symmetric stretching vibrations, which are expected to appear as strong bands around 1550 cm⁻¹ and 1370 cm⁻¹, respectively. mdpi.com The C-Br stretching vibration of the 4-bromophenyl group would be observed at lower wavenumbers, typically in the range of 600-500 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole N-H Stretch ~3400
Aromatic C-H Stretch 3100 - 3000
Nitro (NO₂) Asymmetric Stretch ~1550
Nitro (NO₂) Symmetric Stretch ~1370

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and cleavage of the bond between the ethyl bridge and the indole or 4-bromophenyl rings. This would result in fragment ions corresponding to the stable indole and bromophenyl moieties.

X-ray Diffraction Analysis for Solid-State Structure

Structure Activity Relationship Sar Investigations of Indole Derivatives and Their Mechanistic Implications

General Principles of Indole-Based Structure-Activity Relationships

The indole (B1671886) nucleus, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a core component in numerous biologically active compounds. wisdomlib.org Its electron-rich nature and unique structural properties allow it to interact with various biological macromolecules, including proteins and nucleic acids. researchgate.net The versatility of the indole scaffold allows for modifications at several positions, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives. nih.govnih.gov

Key principles governing the SAR of indole derivatives include:

The Privileged Scaffold : The indole ring system is considered a "privileged scaffold" due to its ability to bind to multiple receptor types with high affinity. mdpi.com This characteristic is attributed to its rigid structure and the presence of a hydrogen bond donor (the N-H group), which can be crucial for receptor binding. nih.govnih.gov

Positional Importance : The biological activity of indole derivatives is highly dependent on the position of substituents on the indole ring. Positions 1 (N-H), 2, and 3 are particularly reactive and significant for molecular interactions. nih.gov For instance, the introduction of a carboxamide moiety at positions 2 or 3 can confer unique enzyme inhibitory properties due to the formation of hydrogen bonds. nih.gov

Substituent Effects : The nature of the substituents on both the indole and any attached phenyl rings dramatically influences activity. The size, shape, lipophilicity, and electronic properties of these substituents dictate the compound's interaction with its biological target. For example, in a series of indole-derived cannabinoids, the length of a carbon chain substituent was directly related to receptor affinity and in vivo potency. limef.com Similarly, for apoptosis inducers based on indole-2-carboxylic acid, substitution at the 3-position of the indole ring was found to be critical for activity. nih.gov

Isosteric Replacements : The importance of specific atoms within the indole nucleus can be probed through isosteric replacement. Replacing the indole N-H group with an oxygen (benzofuran) or sulfur (benzothiophene) atom has been shown to significantly reduce binding affinity for certain receptors, highlighting the critical role of the N-H as a hydrogen bond donor in those interactions. nih.govmdpi.com

These general principles form the foundation for more detailed quantitative analyses aimed at elucidating the precise structural requirements for desired biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in drug design to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. ijpsr.comorientjchem.org For indole derivatives, QSAR studies provide predictive models that guide the synthesis of new molecules with enhanced potency and selectivity. tandfonline.com

2D-QSAR Studies

Two-dimensional QSAR (2D-QSAR) models are developed based on descriptors derived from the two-dimensional representation of a molecule. ijpsr.com These descriptors can include physicochemical properties (like lipophilicity, electronic effects, and steric parameters), topological indices, and structural keys. nih.govresearchgate.net Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR equation. nih.gov

In a 2D-QSAR study on indole derivatives as selective COX-2 inhibitors, researchers generated a statistically significant model that linked the anti-inflammatory activity to specific molecular descriptors. ijpsr.com The best model showed a high squared correlation coefficient (r²) of 0.9382 and a robust cross-validated squared correlation coefficient (q²) of 0.8557, indicating good predictive power. ijpsr.com The study revealed that alignment-independent descriptors and physicochemical descriptors, such as negative potential surface area and the surface area of the most hydrophobic region, were significant contributors to the biological activity. ijpsr.com

Table 1: Example of a 2D-QSAR Model for Indole Derivatives as Anticancer Agents

Statistical ParameterValueDescription
0.887Coefficient of determination, indicating the goodness of fit of the model.
0.596Leave-one-out cross-validation coefficient, indicating the internal predictive ability of the model.
r²ext0.695External validation coefficient, indicating the model's ability to predict the activity of an external test set.
PLS Factors4Number of principal components used in the Partial Least Squares regression model.

This table presents statistical data from a 2D-QSAR study on indole and isatin (B1672199) derivatives as antiamyloidogenic agents, illustrating the typical parameters used to validate such models. mdpi.com

These studies demonstrate that 2D-QSAR can effectively guide the optimization of existing indole derivatives by identifying key structural features that govern their activity. ijpsr.commdpi.comnih.gov

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) via Comparative Molecular Field Analysis (CoMFA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the relationship between a molecule's three-dimensional properties and its biological activity. researchgate.net Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govpharmacophorejournal.com

In a CoMFA study, the molecules are aligned based on a template structure, and their surrounding steric and electrostatic fields are calculated at various grid points. youtube.com These field values are then used as independent variables in a Partial Least Squares (PLS) analysis to generate a predictive model. nih.gov

A 3D-QSAR study of indole derivatives as phosphodiesterase IV (PDE IV) inhibitors employed CoMFA to determine the structural requirements for activity. nih.gov The resulting model was statistically significant, with a conventional correlation coefficient (r²) of 0.986 and a cross-validated coefficient (q²) of 0.494. The model's predictive ability was confirmed using a test set of seven compounds, yielding a predictive correlation coefficient (r²pred) of 0.56. nih.gov The CoMFA contour maps generated from this study provided a visual representation of the favorable and unfavorable regions for steric and electrostatic interactions, offering valuable guidance for designing new, more potent inhibitors. nih.govpharmacophorejournal.com

Table 2: Statistical Results of a CoMFA Study on Indole Derivatives

Model Typeq² (Cross-validated)r² (Non-cross-validated)r²pred (Predictive)
CoMFA (PDE IV Inhibitors)0.4940.9860.56
CoMFA (COX-2 Inhibitors)0.9461-0.8782
CoMFA (Serotonin Transporter)0.6250.967-

This table compiles statistical validation parameters from different CoMFA studies on indole derivatives, showcasing the robustness and predictive power of the generated models. researchgate.netnih.govnih.gov

These 3D-QSAR approaches are powerful tools for identifying key features that can be used to design novel indole derivatives and predict their biological affinities before synthesis. nih.gov

Analysis of Key Structural Elements Influencing Molecular Interactions

The specific biological activity of an indole derivative is determined by the collective influence of its core nucleus and the various substituents attached to it. A detailed analysis of these structural elements is essential for understanding their molecular interactions.

Role of the Indole Nucleus

The indole nucleus is not merely a passive scaffold but an active participant in molecular interactions. wisdomlib.org Its planar, aromatic structure allows for π-π stacking interactions with aromatic residues in protein binding sites. mdpi.com Furthermore, the indole N-H group is a critical hydrogen bond donor, forming key interactions that anchor the ligand within its binding pocket. nih.govnih.gov

The significance of the N-H group has been demonstrated in studies where its replacement by isosteric groups like oxygen or sulfur led to a dramatic loss of activity, confirming its role as an essential hydrogen bond donor for binding to certain receptors. nih.gov Docking studies have visually confirmed this, showing the indole nitrogen interacting with specific amino acid residues, such as the backbone carbonyl of glutamate (B1630785). nih.gov Therefore, the indole nucleus provides both a rigid framework for the optimal orientation of substituents and direct, crucial interactions with the biological target. wisdomlib.orgmdpi.com

Impact of Substituents on the Phenyl and Indole Rings

Substituents on the indole and any associated phenyl rings are the primary determinants of a compound's potency and selectivity. limef.commdpi.com

On the Indole Ring :

Position 3 : This is often a key position for modification. In a study of apoptosis inducers, substituting the 3-position of the indole ring with a phenyl group was found to be important for activity. nih.gov

Position 5 : Modifications at this position can also significantly impact activity. For example, the addition of a methyl or chloro group at the 5-position of certain indole-2-carboxylic acid derivatives led to a 20-fold increase in apoptotic activity. nih.gov

Nitrogen (Position 1) : Substitution on the indole nitrogen generally leads to a decrease in activity for receptors where the N-H acts as a hydrogen bond donor. nih.gov

Electron-donating groups (e.g., methoxy, alkyl) can increase electron density in the ring system, potentially enhancing certain interactions. libretexts.org

Electron-withdrawing groups (e.g., nitro, halo) decrease the ring's electron density, which can also be favorable for binding to specific targets. libretexts.org For instance, in one study, a 4-nitrobenzylidene group on an indole derivative was associated with high activity. nih.gov The position of these substituents is also crucial; for example, para-substitution on a phenyl ring can lead to different interactions compared to ortho- or meta-substitution. researchgate.net

Conformational Effects on Binding Affinity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target and elicit a pharmacological response. The spatial arrangement of atoms and functional groups dictates the complementarity between the ligand and the binding site of a macromolecule, such as an enzyme or receptor.

The nitroethyl group at the C3 position of the indole introduces a chiral center at the benzylic carbon, meaning the compound can exist as two enantiomers. These stereoisomers will have distinct three-dimensional arrangements and may exhibit different binding affinities and biological activities, as receptors and enzyme active sites are themselves chiral. The flexibility of the C-C bond in the ethyl side chain allows for multiple rotational conformations (rotamers), further influencing the molecule's shape and its ability to adapt to the topology of a binding site.

Table 1: Selected Crystallographic Data for 3-((4-bromophenyl)thio)-1H-indole
ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)5.6392(2)
b (Å)7.7930(3)
c (Å)28.2476(8)
V (ų)1241.37(8)
Source: researchgate.net

Ligand-Target Binding Mechanism Studies at a Molecular Level

The biological activity of 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole is contingent upon its interaction with specific biological macromolecules. The indole scaffold is known to bind to a wide array of targets, including enzymes like protein kinases and receptors such as the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net

Understanding Interactions with Biological Macromolecules (e.g., enzymes, receptors)

The binding of a ligand to its target is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and halogen bonds. The specific functional groups on this compound contribute to its potential binding profile.

Indole Ring: The indole nucleus itself can participate in several key interactions. The N-H group can act as a hydrogen bond donor, while the electron-rich aromatic system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

4-Bromophenyl Group: The bromine atom is a particularly important feature for molecular recognition. It is known to participate in halogen bonds, which are highly directional, non-covalent interactions between an electrophilic region on the halogen atom (known as the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or a carboxylate side chain of an aspartate or glutamate residue. researchgate.netnih.gov The strength of these bonds increases with the size of the halogen, making bromine a significant contributor to binding affinity and selectivity. nih.govacs.org

Nitro Group: The nitro group (-NO₂) is a strong hydrogen bond acceptor and possesses a significant dipole moment. mdpi.com Its oxygen atoms can form hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on the protein, helping to anchor the ligand in a specific orientation within the binding site. The position of the nitro group on the ethyl side chain influences its ability to access these interactions. Studies on other nitro-substituted indoles have shown that the position of the nitro group is critical for biological activity. nih.govnih.gov

Table 2: Structure-Activity Relationship (SAR) of Selected 5-Nitroindole (B16589) Derivatives as c-Myc G-Quadruplex Binders
CompoundDescriptionRelative Binding Affinity
5b Unsubstituted indoleWeaker
5 5-nitro-indoleStronger than 5b
5a 5-amino-indole (aminogramine)Stronger than 5
9 5-nitro-indole derivativeWeaker than 9a
9a 5-amino-indole derivativeStronger than 9
Source: nih.gov

Modulation of Biochemical Pathways (general principles)

The binding of a ligand like an indole derivative to a target protein initiates a cascade of events that modulates a biochemical pathway. This modulation is the basis of the compound's pharmacological effect.

When a ligand binds to a receptor , it can act as an agonist, mimicking the natural ligand to activate the receptor, or as an antagonist, blocking the receptor and preventing its activation. For example, indole metabolites can act as ligands for the aryl hydrocarbon receptor (AhR). nih.gov Upon binding, the ligand-receptor complex translocates to the nucleus, where it functions as a transcription factor, regulating the expression of genes involved in processes like xenobiotic metabolism and immune responses. nih.gov By binding to AhR, an indole derivative could either activate or block this pathway, leading to downstream physiological effects.

When a ligand binds to an enzyme , it typically acts as an inhibitor, reducing the enzyme's catalytic activity. Indole derivatives are known to inhibit various enzymes, including protein kinases. mdpi.com Kinase inhibitors often bind to the ATP-binding pocket, preventing the phosphorylation of substrate proteins. This action blocks the downstream signaling pathway, which can be particularly effective in cancer therapy where signaling pathways are often hyperactive. nih.gov The inhibition of a specific enzyme can halt or slow a metabolic pathway, leading to an accumulation of substrate and a depletion of the product, thereby altering cellular function. The diverse biological activities reported for the indole scaffold suggest its derivatives can modulate numerous pathways critical to health and disease. nih.govresearchgate.net

Future Research Directions and Synthetic Challenges for Nitroethyl Indole Derivatives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-substituted indoles, including nitroethyl derivatives, has been a subject of intense research. While numerous methods exist, the development of more efficient and environmentally benign synthetic strategies remains a significant goal.

Future research in this area is likely to focus on several key aspects:

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of chiral nitroethyl indoles is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. While organocatalytic methods using chiral phosphoric acids have shown promise, the development of new catalytic systems with higher efficiency and broader substrate scope is an ongoing endeavor. The use of transition metal catalysts, particularly those based on earth-abundant metals, could offer alternative and more economical routes.

Green Chemistry Approaches: Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and significant waste generation. Future efforts will likely prioritize the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions. Microwave-assisted synthesis and flow chemistry are also promising avenues for developing more sustainable and scalable processes.

Multicomponent Reactions: One-pot multicomponent reactions offer a highly efficient way to construct complex molecules from simple starting materials, reducing the number of synthetic steps and purification procedures. Designing novel multicomponent strategies for the direct synthesis of functionalized nitroethyl indoles would be a significant advancement.

Catalyst TypeKey AdvantagesRepresentative Research Focus
Chiral Phosphoric AcidsHigh enantioselectivity, mild reaction conditionsAsymmetric dearomatization and cycloaddition reactions
Transition Metal CatalystsHigh catalytic activity, potential for novel reactivityC-H functionalization and cross-coupling reactions
Biocatalysts (Enzymes)High selectivity, environmentally benignEnantioselective reduction and C-C bond formation

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The nitroethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, making nitroethyl indoles valuable synthetic intermediates. Exploring new ways to manipulate this group and the indole (B1671886) core will open up new avenues for chemical synthesis.

Key areas for future investigation include:

Domino and Cascade Reactions: Designing novel domino or cascade reactions initiated by the transformation of the nitroethyl group could lead to the rapid assembly of complex polycyclic indole alkaloids. For instance, the conversion of the nitro group into a nitrile can be part of a cascade transformation leading to different heterocyclic systems.

C-H Functionalization: The direct functionalization of the C-H bonds of the indole nucleus in nitroethyl indole derivatives offers a powerful and atom-economical way to introduce further structural diversity. Developing regioselective C-H activation methods that are compatible with the nitroethyl group is a significant challenge and a promising research direction.

Photoredox Catalysis: The use of visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Applying this technology to nitroethyl indoles could enable novel transformations and the synthesis of previously inaccessible derivatives under mild conditions.

Advanced Computational Modeling for Predictive Design

Computational chemistry plays an increasingly important role in modern drug discovery and synthetic chemistry. Advanced computational modeling can provide valuable insights into the properties and reactivity of nitroethyl indole derivatives, guiding the design of new synthetic routes and molecules with desired biological activities.

Future applications of computational modeling in this field include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known reactions and to predict the feasibility of new transformations. This understanding can help in optimizing reaction conditions and in the rational design of new catalysts.

Predictive QSAR and ADMET Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new nitroethyl indole derivatives based on their chemical structure. Similarly, computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds, helping to prioritize candidates for synthesis and biological evaluation.

Virtual Screening: Molecular docking and other virtual screening techniques can be used to identify potential biological targets for nitroethyl indole derivatives and to design new compounds with improved binding affinity and selectivity.

Computational MethodApplication in Nitroethyl Indole ResearchPotential Impact
Density Functional Theory (DFT)Elucidating reaction mechanisms, predicting reactivityRational design of catalysts and synthetic routes
Molecular DockingPredicting binding modes and affinities to biological targetsDesign of potent and selective bioactive compounds
QSAR ModelingPredicting biological activity from chemical structurePrioritization of synthetic targets
ADMET PredictionEstimating pharmacokinetic and toxicity profilesEarly identification of drug-like candidates

Expanding SAR Studies for Mechanistic Deconvolution of Indole-Target Interactions

A thorough understanding of the Structure-Activity Relationships (SAR) of nitroethyl indole derivatives is essential for the rational design of new therapeutic agents. Expanding SAR studies will provide crucial information about how these molecules interact with their biological targets at a molecular level.

Future research should focus on:

Systematic Library Synthesis: The synthesis and biological evaluation of focused libraries of nitroethyl indole derivatives with systematic variations in their structure will be crucial for building comprehensive SAR models. This includes modifications to the indole ring, the aryl substituent (such as the 4-bromophenyl group), and the nitroethyl chain.

Biophysical Techniques: The use of biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can provide detailed information about the binding modes of nitroethyl indoles to their target proteins. This information is invaluable for understanding the molecular basis of their biological activity.

Chemical Biology Approaches: The development of chemical probes based on bioactive nitroethyl indole derivatives can help to identify their cellular targets and to elucidate their mechanisms of action.

By addressing these research directions and overcoming the associated synthetic challenges, the scientific community can unlock the full potential of 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole and related nitroethyl indole derivatives as versatile building blocks for the synthesis of novel compounds with significant applications in medicine and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[1-(4-bromophenyl)-2-nitroethyl]-1H-indole?

  • Methodology : The compound is typically synthesized via a multi-step approach:

Indole Core Formation : Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the bromophenyl group (e.g., using 4-bromophenylboronic acid) .

Nitroethyl Group Introduction : Michael addition of nitroethylene derivatives to the indole scaffold under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and crystallization for isolation .

  • Key Challenges : Competing side reactions (e.g., over-nitration) require precise temperature control (<50°C) and stoichiometric monitoring .

Q. How is this compound characterized structurally?

  • Spectroscopic Techniques :

  • 1H/13C NMR : Distinct signals for the indole NH (~10 ppm), aromatic protons (6.5–8.5 ppm), and nitroethyl CH₂ groups (~4.5–5.5 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using 2D NMR (COSY, HSQC) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 345.2 for C₁₆H₁₂BrN₂O₂) .
    • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) reveals dihedral angles between the indole and bromophenyl rings (e.g., ~58° in analogous structures) .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine position, nitro group orientation) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Bromophenyl Position : Para-substitution (4-bromo) enhances hydrophobic interactions with protein targets (e.g., kinase ATP pockets) compared to ortho/meta positions .
  • Nitro Group : The nitroethyl moiety increases electrophilicity, enabling covalent binding to cysteine residues in enzymes (e.g., tubulin polymerization inhibitors) .
    • Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) quantify affinity differences .

Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved during characterization?

  • Strategies :

Decoupling Experiments : Selective irradiation of overlapping protons to simplify splitting patterns .

Isotopic Labeling : 15N/13C-labeled analogs clarify connectivity in NOESY and HMBC spectra .

Computational Prediction : DFT-based NMR chemical shift calculations (Gaussian 09) cross-validate experimental data .

  • Case Study : In tert-butyl 3-{1-[(pivaloyloxy)amino]-2-nitroethyl}-1H-indole-1-carboxylate, signal overlap at δ 7.2–7.4 ppm (aromatic protons) was resolved using HSQC to assign carbons .

Experimental Design & Optimization

Q. What strategies improve yield in the nitroethylation step?

  • Optimization Parameters :

  • Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., proline derivatives) enhance Michael addition efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving yields by 15–20% compared to THF .
  • Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes decomposition of nitroethylene intermediates .
    • Data-Driven Example : A 97% yield was achieved for ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate using Cs₂CO₃ in DMF at 60°C .

Q. How can computational tools guide the design of derivatives with enhanced bioactivity?

  • Workflow :

Pharmacophore Modeling : Identify critical features (e.g., nitro group, bromophenyl hydrophobicity) using Schrödinger Phase .

MD Simulations : GROMACS-based simulations predict stability of ligand-target complexes (e.g., with CYP450 isoforms) .

ADMET Prediction : SwissADME forecasts solubility (<-4 LogS indicates poor bioavailability) and cytochrome P450 interactions .

  • Case Study : Derivatives with 5-methoxy substitution showed improved blood-brain barrier permeability in silico, guiding in vivo neuroactivity studies .

Data Contradiction & Interpretation

Q. How to address discrepancies in biological activity across similar indole derivatives?

  • Root Cause Analysis :

  • Metabolic Stability : Bromine vs. chlorine substituents alter CYP450-mediated metabolism, affecting half-life (e.g., t₁/₂ = 2.1 h for Br vs. 3.8 h for Cl in hepatic microsomes) .
  • Redox Activity : Nitro groups undergo enzymatic reduction to reactive intermediates (e.g., hydroxylamines), causing cytotoxicity in some cell lines but not others .
    • Resolution : Parallel assays in isogenic cell lines (e.g., NCI-60 panel) control for metabolic variability .

Tables for Key Comparisons

Derivative Substituents Biological Activity (IC₅₀) Key Reference
This compound4-Br, 2-nitroethyl1.2 µM (Tubulin inhibition)
3-[1-(2-Chlorophenyl)-2-nitroethyl]-1H-indole2-Cl, 2-nitroethyl3.8 µM (Tubulin inhibition)
3-(Nitrophenyl)-1H-indole4-NO₂, no ethyl linker>10 µM (Inactive)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.